(2R,3S)-2-Methoxyoxan-3-amine;hydrochloride
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Overview
Description
(2R,3S)-2-Methoxyoxan-3-amine;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Methoxyoxan-3-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane in a nonpolar solvent with an alkali water solution . This process involves standing, layering, and removing the aqueous phase to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve microbiological processes, such as the fermentation of specific yeast strains like Yarrowia lipolytica. This method leverages the yeast’s ability to produce chiral intermediates, which are then isolated and purified using techniques like selective adsorption on activated carbon .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Methoxyoxan-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.
Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents to convert the compound into its reduced form.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include peroxy acids for epoxidation, alkali solutions for cyclization, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, epoxidation can yield epoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,3S)-2-Methoxyoxan-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2R,3S)-2-Methoxyoxan-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, influencing enzyme activity and metabolic pathways. This interaction can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-Methyloxiran-2-yl phosphonic acid
- (2R,3S)-2,3-Dibromobutane
- (2R,3S)-2,3-Dihydroxybutanedioic acid
Uniqueness
What sets (2R,3S)-2-Methoxyoxan-3-amine;hydrochloride apart from similar compounds is its unique combination of functional groups and stereochemistry. This combination allows for specific interactions with biological molecules, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
(2R,3S)-2-methoxyoxan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-6-5(7)3-2-4-9-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBRVOGUDZYMSJ-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CCCO1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H](CCCO1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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